Cas no 341966-05-0 (Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate)

Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate is a structurally complex pyran derivative featuring a chlorobenzoyl amino group and a dimethylamino ethenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its multifunctional reactivity, particularly in the development of pharmacologically active molecules. The presence of both electron-withdrawing (chlorobenzoyl) and electron-donating (dimethylamino) groups enhances its potential as a versatile intermediate in heterocyclic synthesis. Its ester functionality further allows for derivatization, making it useful in the design of novel bioactive compounds. The compound's stability under standard conditions ensures reliable handling in laboratory applications.
Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate structure
341966-05-0 structure
Product name:Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate
CAS No:341966-05-0
MF:
MW:
CID:4649101

Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 3-[(3-CHLOROBENZOYL)AMINO]-6-[(E)-2-(DIMETHYLAMINO)ETHENYL]-2-OXO-2H-PYRAN-5-CARBOXYLATE
    • Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylat
    • 2H-Pyran-5-carboxylic acid, 3-[(3-chlorobenzoyl)amino]-6-[2-(dimethylamino)ethenyl]-2-oxo-, methyl ester
    • Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate

Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M142225-0.5mg
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0
0.5mg
$ 50.00 2022-06-04
A2B Chem LLC
AI71791-10mg
methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI71791-1mg
methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI71791-5mg
methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0 >90%
5mg
$214.00 2024-04-20
TRC
M142225-1mg
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0
1mg
$ 80.00 2022-06-04
TRC
M142225-2.5mg
Methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0
2.5mg
$ 155.00 2022-06-04
A2B Chem LLC
AI71791-1g
methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0 >90%
1g
$1295.00 2024-04-20
A2B Chem LLC
AI71791-500mg
methyl 3-(3-chlorobenzamido)-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate
341966-05-0 >90%
500mg
$720.00 2024-04-20

Additional information on Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate

Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate (CAS No. 341966-05-0): A Comprehensive Overview

Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate, identified by its CAS number 341966-05-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, exhibits potential applications in the development of novel therapeutic agents and biochemical research tools. Its unique chemical properties make it a subject of interest for researchers exploring innovative synthetic pathways and pharmacological mechanisms.

The molecular structure of Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate incorporates several key functional groups, including a benzoyl moiety, an amino group, and an ethenyl group with a dimethylamino substituent. These functional groups contribute to the compound's reactivity and interaction with biological targets, making it a valuable candidate for further investigation in drug discovery and molecular biology.

In recent years, there has been a growing interest in the development of heterocyclic compounds for their diverse pharmacological activities. The pyran ring in Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate is particularly noteworthy, as pyran derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The presence of the chlorobenzoyl group further enhances the compound's potential by introducing additional reactivity and binding capabilities.

One of the most compelling aspects of Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate is its potential role in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel intermediates for drug development, highlighting its importance in synthetic organic chemistry. The compound's ability to undergo various chemical transformations makes it a versatile building block for creating new pharmacophores and exploring novel therapeutic strategies.

The pharmacological profile of Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate is still under investigation, but preliminary studies suggest that it may exhibit significant biological activity. The combination of functional groups such as the amino group, dimethylamino substituent, and benzoyl moiety suggests potential interactions with enzymes and receptors involved in various disease pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In the context of current research trends, Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate aligns with the growing interest in targeted therapy and personalized medicine. Its unique structural features make it a promising candidate for developing drugs that can selectively interact with specific biological targets, thereby improving treatment efficacy and reducing side effects. The compound's potential applications in oncology, neurology, and other therapeutic areas are being actively explored by researchers worldwide.

The synthesis of Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl-2-oxo-2H-pyran-5-carboxylate represents a significant achievement in synthetic chemistry. The development of efficient synthetic routes allows for scalable production and further exploration of its applications. Researchers have employed various methodologies, including multi-step organic synthesis and catalytic transformations, to achieve high yields and purity levels. These advancements underscore the compound's importance as a valuable chemical entity in both academic and industrial settings.

The safety profile of Methyl 3-(3-chlorobenzoyl)amino-6-(E)-2-(dimethylamino)ethenyl - - oxo - - - H - - pyran - - 5 - carboxylate is an essential consideration in its development as a pharmaceutical agent. Comprehensive toxicological studies are necessary to assess its potential risks and ensure safe usage. Preliminary safety assessments have shown that the compound exhibits moderate stability under standard storage conditions but may require specific handling protocols due to its reactive functional groups. These findings highlight the importance of rigorous safety evaluations before proceeding with clinical trials or large-scale applications.

The future prospects for Methyl 3-(3-chlorobenzoyl)amino - 6 - ( E ) - - - ( dimethylamin o ) ethen y l - - ox o - -- H -- p y ra n -- 5 -- ca rbo x y l ate are promising given its unique structural features and potential applications. Ongoing research aims to uncover new synthetic pathways, optimize production methods, and explore its pharmacological properties further. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field.

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